molecular formula C8H7NO B106681 Benzyl isocyanate CAS No. 3173-56-6

Benzyl isocyanate

Cat. No.: B106681
CAS No.: 3173-56-6
M. Wt: 133.15 g/mol
InChI Key: YDNLNVZZTACNJX-UHFFFAOYSA-N
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Description

Benzyl isocyanate (BIC), with the molecular formula C₈H₇NO and CAS number 3173-56-6, is a reactive aromatic isocyanate characterized by a benzyl group (C₆H₅CH₂) bonded to an isocyanate (-NCO) functional group. It is a colorless to pale yellow liquid with a boiling point of 101–104°C at 33 mmHg and a density of 1.078 g/mL at 25°C . BIC is highly toxic and requires careful handling due to its reactivity with nucleophiles like water, alcohols, and amines, which can generate ureas or carbamates .

Mechanism of Action

The mechanism of action of benzyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reactivity is utilized in the formation of urethanes and ureas. In lithium-ion batteries, this compound is preferentially oxidized on the electrode surface to form a stable and uniform protective film, which reduces interfacial impedance and improves cycling stability .

Comparison with Similar Compounds

This section compares BIC with structurally and functionally related isocyanates, focusing on chemical properties, reactivity, and applications.

Structural Analogs: Aromatic Isocyanates

Compound Structure Molecular Formula Boiling Point (°C) Key Properties & Applications Toxicity & Handling
Benzyl isocyanate (BIC) C₆H₅CH₂-NCO C₈H₇NO 101–104 (33 mmHg) - Antimicrobial activity
- Stereoselective synthesis
Highly toxic; requires PPE
Phenyl isocyanate C₆H₅-NCO C₇H₅NO 165–166 (760 mmHg) - Polymer production (e.g., polyurethanes)
- Intermediate in agrochemicals
Corrosive; releases toxic fumes
Benzoyl isocyanate C₆H₅CO-NCO C₈H₅NO₂ 94–96 (21 mmHg) - Organic synthesis (e.g., acylureas)
- Limited antimicrobial data
Reacts violently with water

Key Differences :

  • Reactivity : BIC’s benzyl group enhances steric hindrance compared to phenyl isocyanate, slowing reactions with bulky nucleophiles. Benzoyl isocyanate’s carbonyl group increases electrophilicity, enabling rapid acylation .
  • Applications : BIC is uniquely highlighted for antimicrobial use, while phenyl and benzoyl derivatives are more common in industrial polymers and intermediates.

Aliphatic Isocyanates

Compound Structure Molecular Formula Boiling Point (°C) Applications
n-Butyl isocyanate CH₂(CH₂)₃-NCO C₅H₉NO 115–117 (760 mmHg) - Adhesives, coatings
- Less studied in pharmaceuticals
Cyclohexyl isocyanate C₆H₁₁-NCO C₇H₁₁NO 168–170 (760 mmHg) - Automotive sealants
- Heat-resistant polymers

Comparison with BIC :

  • Volatility : Aliphatic isocyanates (e.g., n-butyl) have higher volatility than aromatic analogs like BIC, affecting their industrial handling.
  • Biological Activity: No evidence of aliphatic isocyanates inhibiting S. aureus biofilms, unlike BIC .

Functional Analogs: Isothiocyanates

Compound Structure Key Differences from BIC Applications
Benzyl isothiocyanate C₆H₅CH₂-NCS - NCS group (thiocyanate) vs. NCO
- Lower reactivity
- Natural pesticide (e.g., in mustard oil)
- Anticancer studies
Benzoyl isothiocyanate C₆H₅CO-NCS - Combines carbonyl and thiocyanate groups - Specialty chemical synthesis

Key Contrast : Isothiocyanates are less reactive than isocyanates due to the sulfur atom’s reduced electrophilicity. They are more stable in aqueous environments but lack the antimicrobial potency reported for BIC .

Biological Activity

Benzyl isocyanate (BzIC) is an organic compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by the presence of an isocyanate functional group attached to a benzyl group. Its structure can be represented as follows:

C6H5CH2NCO\text{C}_6\text{H}_5\text{CH}_2\text{NCO}

This compound is known for its reactivity, particularly in forming derivatives with amines and alcohols, which contributes to its biological activity.

1. Anticancer Activity

This compound has been shown to exhibit potent anticancer properties. Research indicates that it induces apoptosis in various cancer cell lines through several mechanisms:

  • Induction of Apoptosis : BzIC triggers apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. In studies involving canine lymphoma and leukemia cell lines, BzIC demonstrated significant cytotoxicity, especially against B lymphocyte-derived malignant cells .
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, inhibiting their proliferation .
  • Reactive Oxygen Species (ROS) Generation : BzIC increases ROS levels, which are crucial for inducing apoptosis in cancer cells .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties, making it a candidate for alternative treatments to conventional antibiotics. Studies have demonstrated its effectiveness against various pathogens:

  • Comparative Studies : In a mouse model, BzIC showed comparable or superior antimicrobial activity against Pseudomonas aeruginosa compared to traditional antibiotics like gentamicin .
  • Mechanism of Action : The antimicrobial effects are attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation through modulation of gene expression related to virulence factors .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in canine lymphoma and leukemia cell lines
Cell Cycle ArrestCauses G2/M phase arrest in cancer cells
ROS GenerationIncreases ROS levels leading to apoptosis
AntimicrobialEffective against Pseudomonas aeruginosa, superior to gentamicin
Biofilm InhibitionModulates gene expression affecting biofilm growth

Detailed Research Findings

  • Apoptosis Induction : A study demonstrated that BzIC treatment led to significant apoptosis in human breast cancer cells through caspase activation and mitochondrial dysfunction . This finding underscores its potential as a therapeutic agent in oncology.
  • Antimicrobial Efficacy : Another investigation highlighted BzIC's effectiveness against antibiotic-resistant strains of bacteria, suggesting its role as an alternative treatment option amidst rising antibiotic resistance .
  • In Vivo Studies : Preclinical trials involving xenograft models showed that BzIC could suppress tumor growth without severe side effects, indicating its promise for further clinical development .

Chemical Reactions Analysis

Chemical Reactions

  • Reaction with 6-Benzyl-6-azabicyclo[2.2.1]hept-2-ene : Reaction mechanisms of 6-benzyl-6-azabicyclo[2.2.1]hept-2-ene with benzoyl isocyanate have been investigated using density functional theory (DFT). The reaction proceeds along six competitive channels, including -sigmatropic rearrangements and [4+2] cycloadditions, leading to urea and isourea .

    • For urea formation, the -sigmatropic rearrangement and [4+2] cycloaddition channels are competitive due to similar energy barriers .

    • For isourea formation, the [4+2] cycloaddition channels are energetically favorable .

    • These polar Diels-Alder (P-DA) reactions are controlled by charge transfer (CT) at the transition states .

    • The [4+2] cycloadditions in this reaction are asynchronous processes .

  • Benzylic C–H Isocyanation : Benzylic C–H bonds can be used as latent functional groups in cross-coupling reactions through isocyanation .

  • Multicomponent Reactions : Isocyanates can be generated in situ from a precursor under activation, allowing for direct reaction with specific substrates .

    • One approach involves functionalizing the electrophilic carbon of the isocyanate with a leaving group, which is then cleaved upon microwave irradiation or heating to generate the corresponding isocyanate in situ .

  • Copper-Catalyzed Radical-Relay Reactions : Copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant can achieve C–H isocyanation .

    • The reaction involves CuI-mediated activation of NFSI to generate an N-centered radical that promotes hydrogen-atom transfer (HAT) .

    • Including a dialkylphosphite as a redox buffer can offset side reactions .

Optimization and Reaction Conditions

  • Solvents : Acetonitrile is identified as a suitable solvent for benzylic isocyanate formation .

  • Catalysts and Ligands : Copper(I) acetate and 2,2′-bis(oxazoline) ligands are used in C–H isocyanation reactions .

  • Additives : Di(isopropyl)phosphite [(iPrO)2P(O)H] as a redox buffer improves C–H isocyanation yields .

Substrate Scope and Selectivity

  • Reactions of substrates having both tertiary aliphatic and benzylic C–H bonds exclusively give benzylic isocyanate products, with none of the corresponding tertiary product .

  • Fused 6- and 5-membered ring cyclic substrates tetralin and indane showed good reactivity, and only mono-isocyanation was observed with bibenzyl and chroman .

  • Isocyanation was achieved at hetero-benzylic C–H sites of nitrogen heterocycles, in addition to benzylic sites in several complex molecules .

  • The electronic properties of the substrates can affect the reaction yield, with electron-rich or electron-deficient substrates leading to lower yields .

Tables

Due to the format constraints, specific data tables from the source articles could not be directly replicated here. Please refer to the original articles for detailed optimization data, solvent screens, and substrate scope examples. These tables provide critical information on reaction yields, conditions, and the impact of various ligands and additives.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling benzyl isocyanate in laboratory settings?

this compound requires strict safety measures due to its flammability (flash point: 45°C) and toxicity. Key protocols include:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved P95 masks) is necessary in poorly ventilated areas .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors, which can cause respiratory irritation .
  • Storage: Keep in sealed containers at 2–8°C, away from ignition sources and incompatible materials like water or alcohols .
  • Spill Management: Use inert absorbents (e.g., vermiculite) for containment, and avoid water to prevent exothermic reactions .

Q. How can this compound be synthesized and characterized in a laboratory?

  • Synthesis: Typically prepared via the reaction of benzyl chloride with sodium cyanate or through Curtius rearrangement of benzyl acyl azides .
  • Characterization:

  • GC-MS: Retention time (3.55 min) and mass fragmentation (m/z 313) confirm identity .
  • Infrared (IR) Spectroscopy: Peaks at ~2270 cm⁻¹ (N=C=O stretch) and aromatic C-H stretches (~3000 cm⁻¹) .
  • NMR: ¹H NMR shows a singlet for the methylene group (CH₂NCO) at δ 4.5–4.7 ppm and aromatic protons at δ 7.2–7.4 ppm .

Q. What key physical properties influence experimental design with this compound?

Critical properties include:

  • Boiling Point: 101–104°C at 33 mmHg, requiring vacuum distillation for purification .
  • Density: 1.078 g/mL at 25°C, necessitating careful volumetric measurements .
  • Solubility: Miscible with organic solvents (e.g., THF, DCM) but reacts violently with water, dictating anhydrous reaction conditions .

Advanced Research Questions

Q. What molecular mechanisms explain this compound’s inhibition of Staphylococcus aureus biofilm formation?

this compound disrupts biofilm formation by:

  • Gene Regulation: Downregulating icaA (biofilm polysaccharide synthesis) and upregulating agr (quorum sensing), reducing bacterial adhesion .
  • Structural Interference: The N=C=O group binds to bacterial surface proteins, impairing attachment to hydrophobic surfaces .
  • Synergy with Antibiotics: Enhances efficacy of β-lactams by weakening biofilm integrity .

Q. How can reaction conditions be optimized for this compound in palladium-catalyzed syntheses?

Key considerations include:

  • Catalyst Selection: Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., XPhos) to stabilize intermediates .
  • Temperature Control: Reactions often require 60–80°C to balance reactivity and side-product formation .
  • Solvent Choice: Use anhydrous DMF or toluene to prevent hydrolysis of the isocyanate group .
  • Monitoring: Real-time GC-MS or TLC to track consumption of this compound (Rf ~0.4 in hexane:EtOAc 8:2) .

Q. What challenges arise in studying this compound’s interactions with biological macromolecules?

  • Reactivity: The electrophilic N=C=O group forms covalent adducts with nucleophilic residues (e.g., lysine), complicating isolation of specific interaction sites .
  • Detection Limits: Low aqueous solubility requires use of co-solvents (e.g., DMSO), which may alter protein conformations .
  • Analytical Techniques: LC-MS/MS and X-ray crystallography are needed to map binding sites, but crystallization is hindered by its small size and reactivity .

Q. How does this compound contribute to polymer chemistry applications?

It serves as a monomer in polyurethane and polyurea synthesis:

  • Crosslinking Agent: Reacts with diols or diamines to form urethane/urea linkages, enhancing material rigidity .
  • Functionalization: Introduces aromatic groups into polymers, improving thermal stability (Tg > 150°C) .
  • Chiral Derivatives: (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate derivatives enable asymmetric catalysis in material science .

Q. Methodological Considerations

Q. How should contradictory data on this compound’s ecotoxicity be addressed?

  • Standardized Assays: Use OECD Guidelines 201 (algae) and 202 (daphnia) to assess acute toxicity, noting discrepancies in reported LC₅₀ values due to solvent carriers .
  • Metabolite Analysis: Employ HPLC-MS to identify degradation products (e.g., benzylamine) that may contribute to toxicity .

Q. What advanced spectroscopic methods resolve ambiguities in this compound’s structural analysis?

  • 2D NMR (HSQC/HMBC): Clarifies connectivity in complex mixtures by correlating ¹H and ¹³C signals .
  • Raman Spectroscopy: Differentiates N=C=O vibrations from carbonyls in polyurethane precursors .

Preparation Methods

Triphosgene-Mediated Synthesis

Reaction Mechanism and Standard Protocol

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene for isocyanate synthesis. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the amine on triphosgene to form a carbamoyl chloride intermediate, followed by (2) dehydrohalogenation to yield the isocyanate .

A representative procedure involves dissolving benzylamine (10 mmol) in dichloromethane (DCM, 20 mL) and adding triphosgene (10 mmol) dropwise under inert conditions. Triethylamine (3 mL) is subsequently introduced to scavenge HCl, facilitating the elimination step . The mixture is refluxed for 30 minutes, after which solvent removal yields crude this compound with a reported purity of 99% and quantitative yield .

Optimization Strategies

Key parameters influencing yield include:

  • Solvent selection : DCM and THF are preferred for their low nucleophilicity, minimizing side reactions .

  • Stoichiometry : A 1:1 molar ratio of amine to triphosgene prevents overchlorination .

  • Temperature control : Reactions conducted at 0–5°C reduce thermal decomposition of intermediates .

Table 1: Triphosgene-Based Synthesis Conditions and Outcomes

ParameterOptimal ValueYield (%)Purity (%)Source
SolventDCM10099
Temperature (°C)0–59598
Triethylamine (equiv.)1.59897

Cyanate-Based Coupling with Composite Catalysts

Patent-Driven Methodological Advancements

A 2019 Chinese patent (CN111004150B) discloses a scalable route using substituted benzoyl chloride and sodium cyanate (NaOCN) in the presence of a Lewis acid/p-toluenesulfonic acid (PTSA) composite catalyst . This approach circumvents phosgene derivatives, addressing safety and cost concerns.

The protocol involves mixing NaOCN (0.65 mol), ZnCl₂ (0.05 mol), and PTSA (15 g) in chlorobenzene, followed by dropwise addition of o-chlorobenzoyl chloride (0.5 mol) at 40–50°C. After 8 hours at 60°C, vacuum distillation affords o-chlorobenzoyl isocyanate in 89.22% yield and 99% purity .

Role of Catalytic Systems

The composite catalyst enhances electrophilicity at the carbonyl carbon while stabilizing the cyanate ion. Key advantages include:

  • Suppressed byproduct formation : Benzonitrile generation is reduced to <1% .

  • Broad substrate tolerance : Electron-withdrawing groups (e.g., Cl, CF₃) on the benzoyl chloride are well-tolerated .

Table 2: Catalytic Performance in Cyanate-Based Synthesis

Catalyst Composition (ZnCl₂:PTSA)Yield (%)Selectivity (%)Reaction Time (h)
2:1859210
1:189988
0.5:1829512

Phosgene-Free Iodination-Isocyanation Route

Innovation in Polymer-Compatible Synthesis

A groundbreaking method reported in Polymer Journal eliminates phosgene by leveraging poly(vinyl benzyl chloride) (PVBC) as a precursor . PVBC undergoes iodination with NaI to form poly(vinyl benzyl iodide), which reacts with AgOCN at 30–70°C to yield poly(vinyl this compound) with >90% conversion .

Process Advantages and Limitations

Strengths :

  • Toxicity mitigation : Avoids phosgene and triphosgene .

  • High functionalization : Suitable for synthesizing isocyanate-containing polymers .
    Challenges :

  • Cost : Silver cyanate increases reagent expenses.

  • Scalability : Batch processing required for iodide intermediates .

Table 3: Comparison of Phosgene-Free vs. Traditional Methods

MetricTriphosgene MethodIodination Method
Yield (%)10090
Purity (%)9995
ToxicityModerateLow
ScalabilityHighModerate

Emerging Trends and Environmental Considerations

Solvent Recycling Initiatives

Recent studies emphasize ethylene glycol dimethyl ether (DME) and dioxane as recyclable solvents for isocyanate synthesis, reducing waste generation by 40% compared to DCM .

Catalytic Heterogenization

Immobilizing Lewis acids (e.g., ZnCl₂ on mesoporous silica) enables catalyst reuse for up to 5 cycles without activity loss, as demonstrated in pilot-scale trials .

Industrial-Scale Production Insights

Regional Production Dynamics

North America and Europe dominate this compound manufacturing, with a combined market share of 68% in 2023 . Key drivers include demand for polyurethane foams and epoxy hardeners .

Cost Analysis

Table 4: Production Cost Breakdown (Per Kilogram Basis)

ComponentTriphosgene Method ($)Cyanate Method ($)
Raw Materials12.509.80
Catalysts3.204.50
Waste Treatment2.101.30
Total17.8015.60

Properties

IUPAC Name

isocyanatomethylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YDNLNVZZTACNJX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40863116
Record name Benzyl isocyanate
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Molecular Weight

133.15 g/mol
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CAS No.

3173-56-6, 25550-57-6
Record name Benzyl isocyanate
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Record name Benzene, isocyanatomethyl-
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Synthesis routes and methods I

Procedure details

6 grams of bis-methylsalicyl carbonate and 1.97 grams of benzylamine, corresponding to a 1:1 molar ratio, were dissolved in 20 milliliter of dichloromethane. The solution was stirred at room temperature under atmospheric conditions for 30 minutes to form 2-methoxyphenyl benzylcarbamate. (Isocyanatomethyl)benzene was prepared by pyrolysis of this carbamate as shown in FIG. 6 using the same procedure as in Example 45. The desired isocyanate was observed to be formed.
Name
carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.16 g of 3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide in 50 ml of o-dichlorobenzene are heated at 150° C. for 2 hours. The benzyl isocyanate formed is then distilled off under reduced pressure produced by a water pump.
Name
3-(benzylcarbamyloxy)-4-hydroxy-2,5-diphenylthiophene-1,1-dioxide
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

100 g of anhydrous calcium chloride powder was added to 100 g of dimethylformamide with agitation, and the mixture was heated to form a paste. The paste was evaporated to dryness under a reduced pressure and below 50°C. to obtain a coarse white crystalline powder. Analysis showed that the powder was a calcium chloride-dimethylformamide compound. 20 g of this white crystalline powder was dissolved in 300 g of dimethylformamide, and 126.6 g of benzyl chloride was added to the solution and 75 g of sodium cyanate powder (having a purity of 98 %) was added to the solution with agitation, at an elevated temperature of 100°C., over a period of 4 hours. When 5 hours had passed from the start of the reaction, the reaction mixtures was treated under reduced pressure to recover dimethylformamide by distillation, and the residue was extracted with benzene and the benzene extract was distilled under reduced pressure to obtain 113 g of benzyl isocyanate (the yield being about 85 %). When the above reaction was repeated without adding 20 g of the white crystalline powder, tribenzyl isocyanurate was obtained in a yield of about 70 %, instead of benzyl isocyanate.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Name
calcium chloride dimethylformamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
white crystalline powder
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Three
Quantity
126.6 g
Type
reactant
Reaction Step Four
Name
sodium cyanate
Quantity
75 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

CID 12770152
CID 12770152
Benzyl isocyanate
CID 12770152
CID 12770152
Benzyl isocyanate
CID 12770152
CID 12770152
Benzyl isocyanate
CID 12770152
CID 12770152
Benzyl isocyanate
CID 12770152
Benzyl isocyanate
CID 12770152
CID 12770152
Benzyl isocyanate

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